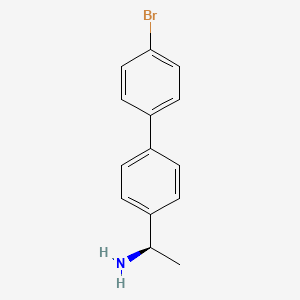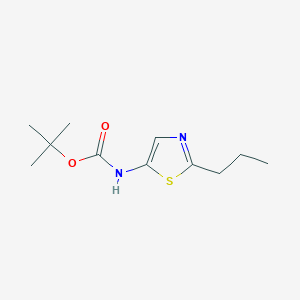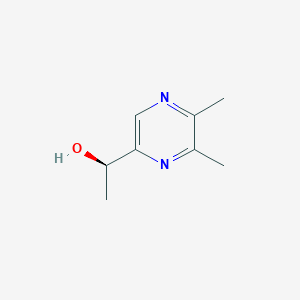
(4-Ethoxybenzyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxybenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C27H26ClOP and a molecular weight of 432.934 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of (4-Ethoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
(4-Ethoxybenzyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction:
Formation of Ylides: It can form ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction to form alkenes.
Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Ethoxybenzyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Its potential as a biological probe or in the study of cellular processes is being explored.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are not yet well-established.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (4-Ethoxybenzyl)triphenylphosphonium chloride exerts its effects is primarily through the formation of ylides. These ylides can then participate in various chemical reactions, such as the Wittig reaction, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
(4-Ethoxybenzyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:
- (4-Methoxybenzyl)triphenylphosphonium chloride
- (4-Cyanobenzyl)triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium chloride
These compounds share a similar phosphonium core but differ in their substituents on the benzyl group.
Properties
CAS No. |
69743-35-7 |
|---|---|
Molecular Formula |
C27H26ClOP |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
(4-ethoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
InChI Key |
MUAHCGHHMGUQRW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)




![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)

![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)

![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)



